Fmoc-Aib-OH

Catalog No.
S715562
CAS No.
94744-50-0
M.F
C19H19NO4
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Aib-OH

CAS Number

94744-50-0

Product Name

Fmoc-Aib-OH

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

HOZZVEPRYYCBTO-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

94744-50-0;Fmoc-alpha-methylalanine;Fmoc-Aib-OH;Fmoc-alpha-Me-Ala-OH;2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoicacid;Fmoc-alpha-aminoisobutyricacid;ST51037596;N-Fmoc-2-aminoisobutyricacid;2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoicacid;2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-2-METHYLPROPANOICACID;Fmoc--Me-Ala-OH;AC1MBSSI;PubChem16476;N-Fmoc-alpha-methylalanine;KSC495C4B;47691_ALDRICH;SCHEMBL119779;2-(Fmoc-amino)isobutyricAcid;47691_FLUKA;CTK3J5140;HOZZVEPRYYCBTO-UHFFFAOYSA-N;MolPort-003-725-620;ZINC388696;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-propanoicAcid;ANW-43342

Canonical SMILES

CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

  • Fmoc-alpha-methylalanine is a valuable building block for the chemical synthesis of peptides containing Aib residues. These peptides can be designed to mimic natural protein structures or explore novel functionalities.

Studies on Protein Folding and Stability:

  • Incorporation of Aib residues into peptides can alter their folding patterns and stability. Fmoc-alpha-methylalanine allows researchers to study these effects by introducing Aib at specific positions within the peptide sequence.

Development of Therapeutic Agents:

  • Peptides containing Aib residues can exhibit interesting biological properties, including antimicrobial activity or enzyme inhibition. Fmoc-alpha-methylalanine facilitates the synthesis of such peptides for exploring their potential as therapeutic agents.

Studies on Protein-Protein Interactions:

  • Aib residues can influence how proteins interact with each other. Fmoc-alpha-methylalanine is useful for synthesizing peptides containing Aib to investigate these interactions and their role in cellular processes.

Material Science Applications:

  • Self-assembling peptides containing Aib residues can form ordered nanostructures with potential applications in drug delivery, biosensors, and tissue engineering. Fmoc-alpha-methylalanine is a tool for creating such peptides and studying their self-assembly properties.

Fmoc-Aib-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-2-aminoisobutyric acid, is a derivative of the amino acid alanine. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the alpha carbon of the amino acid. This compound is commonly utilized in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to enhance the stability and solubility of peptides during

Fmoc-α-Me-Ala-OH does not have a direct mechanism of action as it serves as a building block for peptides. Once incorporated into a peptide chain, the presence of the methyl group in α-Me-Ala can influence the peptide's conformation and potentially its biological activity depending on the specific sequence [].

Fmoc-α-Me-Ala-OH might exhibit some of the following hazards:

  • Mild irritant: It could potentially irritate skin, eyes, and respiratory system upon contact or inhalation [].
  • Possible allergen: Exposure might cause allergic reactions in some individuals [].
That introduce the Fmoc protecting group onto the amino acid backbone.
  • Solid-Phase Peptide Synthesis: Fmoc-Aib-OH is often incorporated into peptides via solid-phase peptide synthesis techniques, where it is attached to a resin and subsequently deprotected and coupled with other amino acids.
  • Chemical Modification: Existing peptides can be modified to incorporate Fmoc-Aib-OH through selective reactions that allow for the introduction of this specific amino acid derivative .
  • While Fmoc-Aib-OH itself does not exhibit significant biological activity, it serves as a vital component in synthesizing peptides that may possess various biological functions. Peptides synthesized with Fmoc-Aib-OH have been studied for their potential roles in therapeutic applications, including their influence on muscle growth and recovery as ergogenic supplements . Additionally, peptides containing 2-aminoisobutyric acid have been explored for their structural properties and interactions with biological receptors.

    Fmoc-Aib-OH finds applications primarily in:

    • Peptide Synthesis: As a building block in the formation of peptides for research and pharmaceutical development.
    • Biochemical Research: Used in studies related to protein folding and structure due to its unique side chain properties.
    • Drug Development: Potentially utilized in designing peptide-based drugs targeting specific biological pathways .

    Studies involving Fmoc-Aib-OH often focus on its role within larger peptide structures. Research indicates that peptides containing 2-aminoisobutyric acid may exhibit enhanced stability and unique interactions with biological targets compared to standard amino acids. These interactions can influence the pharmacokinetics and pharmacodynamics of synthesized peptides, making them valuable in therapeutic contexts .

    Several compounds share structural similarities with Fmoc-Aib-OH, particularly those featuring variations in their side chains or protecting groups. Here are some notable comparisons:

    Compound NameStructure CharacteristicsUnique Features
    N-Fmoc-AlanineStandard alanine with Fmoc groupCommonly used; lacks the unique properties of Aib
    N-Fmoc-ValineValine derivative with Fmoc groupLarger side chain; affects peptide conformation
    N-Fmoc-LeucineLeucine derivative with Fmoc groupBulkier side chain; alters hydrophobicity
    N-Fmoc-IsoleucineIsoleucine derivative with Fmoc groupChiral center; impacts peptide folding

    Aib’s molecular structure (C₄H₉NO₂) features a quaternary α-carbon bonded to two methyl groups, a carboxylate, and an amine (Figure 1). This tetrahedral geometry imposes severe limitations on the Ramachandran plot, favoring φ/ψ angles near –57°/–47° (310-helix) or –60°/–40° (α-helix). Unlike proteinogenic amino acids, Aib lacks a chiral center, allowing it to adopt both left- and right-handed helical conformations with equal propensity.

    Table 1: Structural Comparison of Aib and Alanine

    FeatureAibAlanine
    α-Carbon Substitutiongem-DimethylMethyl
    Helix Induction310- or α-helixα-helix (weaker)
    Torsional FlexibilityHighly restrictedModerate
    Solubility in DMF≥50 mg/mL~100 mg/mL

    The Thorpe-Ingold effect, driven by steric repulsion between the gem-dimethyl groups, compresses bond angles and accelerates cyclization reactions. This property is exploited in solid-phase peptide synthesis (SPPS) to stabilize turn structures and reduce aggregation during chain elongation.

    Historical Development of Fmoc-Protected Aib in Solid-Phase Peptide Synthesis

    The integration of Fmoc-Aib-OH into SPPS emerged from two parallel advancements: the introduction of the Fmoc group by Carpino and Han in 1970 and the recognition of Aib’s helix-inducing properties in the 1980s. Prior to Fmoc chemistry, Boc (tert-butyloxycarbonyl) protection dominated SPPS but required harsh acidic conditions for deprotection, limiting compatibility with acid-sensitive residues.

    • 1989: First automated synthesis of Aib-rich peptides using Fmoc chemistry.
    • 2001: X-ray crystallography of Aib-containing cyclopeptides revealed unprecedented extended conformations.
    • 2021: Adoption of pyrrolidine as an Fmoc-removal reagent, enabling SPPS in eco-friendly solvents like dimethyl sulfoxide (DMSO)/2-methyltetrahydrofuran.

    Table 2: Evolution of Fmoc-Aib-OH in SPPS

    DecadeInnovationImpact
    1970sFmoc group introducedEnabled base-labile SPPS
    1980sAib’s helical propensity characterizedRational design of foldamers
    2000sCommercial production scaledWidespread accessibility
    2020sSolvent systems optimized for Aib peptidesReduced environmental footprint

    Role of Aib Residues in Conformational Restriction of Synthetic Peptides

    Aib’s conformational rigidity makes it a powerful tool for enforcing secondary structures. In cyclohexapeptides, Aib residues stabilize β-turns and 310-helices, as demonstrated by X-ray studies of cyclo(Gly-Aib-Leu-Aib-Phe-Aib). Unexpectedly, one Aib residue adopted an extended conformation (φ = –175.9°, ψ = +178.6°), challenging the assumption that Aib exclusively favors helical geometries.

    Mechanisms of Conformational Control:

    • Helix Induction: Aib oligomers ≥4 residues form stable 310-helices in apolar solvents, transitioning to α-helices in longer chains.
    • β-Turn Stabilization: Aib’s restricted φ/ψ angles promote type I/II β-turns, critical for cyclic peptide macrocyclization.
    • Aggregation Suppression: The hydrophobic gem-dimethyl group reduces intermolecular interactions, minimizing peptide aggregation during SPPS.

    Case Study: Aib-Enkephalin AnalogA 2021 study synthesized [Aib²,⁴]-enkephalin using pyrrolidine for Fmoc removal in DMSO/2-methyltetrahydrofuran. The Aib-substituted analog achieved 94% purity vs. 78% for the native sequence, highlighting Aib’s role in suppressing aspartimide formation.

    XLogP3

    3.2

    GHS Hazard Statements

    Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
    Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    94744-50-0

    Wikipedia

    Fmoc-alpha-methylalanine

    Dates

    Modify: 2023-08-15

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